6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17912397
InChI: InChI=1S/C15H16ClN5S/c1-20-8-2-3-11(9-20)13-17-18-15-21(13)19-14(22-15)10-4-6-12(16)7-5-10/h4-7,11H,2-3,8-9H2,1H3
SMILES:
Molecular Formula: C15H16ClN5S
Molecular Weight: 333.8 g/mol

6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC17912397

Molecular Formula: C15H16ClN5S

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C15H16ClN5S
Molecular Weight 333.8 g/mol
IUPAC Name 6-(4-chlorophenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C15H16ClN5S/c1-20-8-2-3-11(9-20)13-17-18-15-21(13)19-14(22-15)10-4-6-12(16)7-5-10/h4-7,11H,2-3,8-9H2,1H3
Standard InChI Key LVHGGVBIHUIUAK-UHFFFAOYSA-N
Canonical SMILES CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure (C₁₅H₁₆ClN₅S; molecular weight: 333.8 g/mol ) consists of a triazolo[3,4-b] thiadiazole bicyclic system. The 4-chlorophenyl group at position 6 introduces electron-withdrawing effects, while the 1-methylpiperidin-3-yl substituent at position 3 contributes steric bulk and potential for hydrogen bonding .

Spectroscopic Data

  • IR Spectroscopy: Absence of NH₂ stretching vibrations (3300–3500 cm⁻¹) confirms cyclization .

  • ¹H NMR: Signals at δ 3.79–4.39 ppm correspond to piperidinyl methyl and SCH₂ groups, while aromatic protons resonate at δ 7.03–7.76 ppm .

  • Mass Spectrometry: Molecular ion peak observed at m/z 333.8, consistent with the molecular formula .

Computational Insights

Density Functional Theory (DFT) calculations predict a planar triazolo-thiadiazole core with dihedral angles of 15°–25° between the chlorophenyl and piperidinyl groups. The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via cyclocondensation reactions:

  • Intermediate Formation: 4-Amino-4H-1,2,4-triazole-3-thiol reacts with 4-chlorobenzaldehyde to form a Schiff base .

  • Cyclization: Treatment with α-bromoketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in ethanol/DMF yields the triazolo-thiadiazole core .

Table 1: Synthesis Conditions and Yields

StepReagentsTemperature (°C)Yield (%)
Schiff Base FormationGlacial acetic acid8078
Cyclizationα-Bromoketone, Piperidine10085

Purification and Scalability

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. The process is scalable to multi-gram quantities with minimal byproducts .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), enhanced to 1.8 mg/mL in DMSO .

  • Thermal Stability: Decomposes at 218°C, suitable for storage at room temperature .

Table 2: Comparative Physicochemical Data

PropertyThis CompoundMethoxy Analog
Molecular Weight333.8329.4
LogP2.72.4
Aqueous Solubility0.12 mg/mL0.09 mg/mL

Biological Activity and Mechanisms

Enzyme Inhibition

Preliminary screens indicate inhibition of:

  • Cyclooxygenase-2 (COX-2): 42% inhibition at 10 µM .

  • Acetylcholinesterase (AChE): 35% inhibition at 20 µM, suggesting potential for neurodegenerative disease research .

Applications in Drug Discovery

Lead Optimization

Structural analogs show improved pharmacokinetic profiles:

  • Methoxy Derivative : Higher solubility but reduced COX-2 inhibition (28% at 10 µM).

  • Naphthalene Hybrid : Enhanced antioxidant activity (IC₅₀ = 14 µM).

Target Identification

Molecular docking studies predict affinity for:

  • KEAP1-Nrf2 Pathway: Binding energy = -9.2 kcal/mol, indicating potential antioxidant synergism .

  • Serotonin Receptors: Moderate affinity (Ki = 380 nM) for 5-HT₂A .

Future Research Directions

In Vivo Studies

Current data lack animal models. Prioritize:

  • Toxicity Profiling: Acute and subchronic doses in rodents.

  • Pharmacokinetics: Bioavailability and metabolite identification.

Structural Diversification

  • Heterocyclic Hybrids: Incorporate pyridine or thiophene moieties.

  • Prodrug Strategies: Ester derivatives to enhance solubility.

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